Citronellol

Catalog No.
S561102
CAS No.
106-22-9
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citronellol

CAS Number

106-22-9

Product Name

Citronellol

IUPAC Name

3,7-dimethyloct-6-en-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3

InChI Key

QMVPMAAFGQKVCJ-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)CCO

Solubility

In water, 200 mg/L at 25 °C
In water, 307 mg/L at 25 °C; 300 mg/L at 20 °C
Soluble in fixed oils, propylene glycol; insoluble in glycerin
Miscible in ethanol and ether /(+)-citronellol/; very soluble in ethanol and ether /(-)-citronellol/
Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol
soluble (in ethanol)

Synonyms

citronellol, citronellol, (+-)-isomer, citronellol, (R)-isomer, citronellol, (S)-isomer, citronellol, titanium (+4) salt

Canonical SMILES

CC(CCC=C(C)C)CCO

Antimicrobial Properties

Citronellol exhibits antimicrobial activity against various bacteria and fungi. Studies have shown its effectiveness against foodborne pathogens like Salmonella enterica and Escherichia coli []. Research also suggests its potential against fungal infections, including Candida albicans, a common cause of thrush []. However, further investigation is needed to determine its potential clinical applications for these purposes.

Anti-inflammatory and Antioxidant Properties

Research suggests that citronellol may possess anti-inflammatory and antioxidant properties. Studies have demonstrated its ability to reduce inflammation and oxidative stress in animal models []. These findings suggest its potential role in managing inflammatory conditions and protecting against oxidative damage, although further research is necessary to understand its efficacy and safety in humans.

Citronellol, also known as dihydrogeraniol, is a natural acyclic monoterpenoid with the molecular formula C10H20OC_{10}H_{20}O and a molecular weight of approximately 156.25 g/mol. It exists in two enantiomeric forms: (+)-citronellol, predominantly found in citronella oil from Cymbopogon nardus, and (−)-citronellol, which is abundant in rose oil and certain geranium oils. Both enantiomers contribute to the characteristic floral and citrus scents associated with perfumes and essential oils .

  • Skin irritation: Citronellol can cause skin irritation in some individuals, particularly at high concentrations.
  • Eye irritation: Contact with eyes can cause irritation and discomfort.
  • Flammability: Citronellol is flammable and should be handled with care around open flames or heat sources [].
Typical of alcohols, including oxidation, esterification, and dehydration. The oxidation of citronellol can yield citronellal or other oxidized products, while esterification with acids can produce citronellyl esters. Additionally, it can react with other organic compounds to form diverse fragrance materials .

Citronellol exhibits several biological activities, including insect repellent properties, which make it a common ingredient in commercial insect repellents. It has also been studied for its antimicrobial effects against various pathogens. Some research indicates potential anti-inflammatory and antioxidant activities, although more studies are needed to fully elucidate these effects .

Citronellol is primarily synthesized through the hydrogenation of geraniol or nerol using copper chromite catalysts. Other methods include:

  • From Citronellal: Hydrogenation of citronellal over catalysts like Raney nickel.
  • From Geraniol: Partial synthesis from geraniol fractions derived from essential oils.
  • Synthetic Routes: Reactions involving triisobutylaluminum or diisobutylaluminum hydride to produce optically active forms .

Citronellol is widely utilized in various industries:

  • Fragrance Industry: It is a key component in perfumes and scented products due to its pleasant aroma.
  • Insect Repellent: Used in formulations to repel mosquitoes and other insects.
  • Food Industry: Recognized as safe for food use by the United States Food and Drug Administration and employed as a flavoring agent.
  • Cosmetics: Incorporated into lotions and creams for its fragrance and potential skin benefits .

Studies on the interactions of citronellol with biological systems indicate that it may influence metabolic pathways. For instance, metabolites of citronellol have been identified in urine samples following administration in animal studies. Research has shown that citronellol does not significantly activate certain cytochrome P450 enzymes associated with carcinogenicity, suggesting a relatively safe profile for human exposure .

Citronellol shares structural similarities with several other monoterpenoid alcohols. Here are some comparable compounds:

CompoundFormulaCommon SourcesUnique Features
GeraniolC10H18OC_{10}H_{18}ORose oil, lemongrassPrecursor to citronellol; has a sweeter scent.
NerolC10H18OC_{10}H_{18}OOrange blossom oilIsomer of geraniol; less common than geraniol.
CitronellalC10H18OC_{10}H_{18}OCitronella oilOxidized form of citronellol; used in fragrances.
LinaloolC10H18OC_{10}H_{18}OLavender oilKnown for its floral scent; used widely in perfumery.

Uniqueness: Citronellol is distinguished by its specific occurrence in both citronella and rose oils, contributing to its unique olfactory profile that balances floral and citrus notes. Its insect-repelling properties further enhance its commercial value compared to similar compounds .

Physical Description

Liquid; Dry Powder, Liquid, Other Solid
Colorless to pale yellow liquid with a sweet floral odor; [EPA BRADs] Colorless liquid with a rose-like odor; [Acros Organics MSDS]
colourless oily liquid; rose-like aroma

Color/Form

Colorless oily liquid

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 g/mol

Monoisotopic Mass

156.151415257 g/mol

Boiling Point

224 °C
BP: 108-109 °C at 10 mm Hg; specific gravity: 1.4576 at 18/4 °C /(-)-Form/

Heavy Atom Count

11

Taste

Bitter taste /d-Citronellol/; sweet, peach-like flavor /l-citronellol/
Taste characteristics at 20 ppm: floral, rose, sweet and green with fruity citrus nuances

Density

0.8550 g/cu cm at 20 °C
0.850-0.860

LogP

3.91 (LogP)
3.91
log Kow = 3.91

Odor

Fresh rosy odor
Rose odo

Melting Point

<-20 °C

UNII

565OK72VNF

GHS Hazard Statements

Aggregated GHS information provided by 113 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (15.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Citronellol is a colorless oily liquid. It has a fresh rosy odor and a bitter taste. It is moderately soluble in water. Citronellol occurs naturally in many plant oils, certain fruits and beverages. Citronellol is a component of citronella oil. USE: Citronellol is an important commercial chemical that is used as a pesticide on food crops and ornamentals. Citronellol is also used as a food flavoring. It is used in many household cleaning products, cosmetics, colognes and perfumes. EXPOSURE: Citronellol occurs widely in nature and people may be exposed when breathing in air. Workers may be exposed by breathing in vapors or skin contact when making or using citronellol. Skin and inhalation exposure may occur when using cosmetics and household cleaners containing citronellol. Ingestion exposure occurs from eating foods and drinking beverages containing citronellol. If citronellol is released to air, it will be broken down by reaction with other chemicals and light. If released to water or soil, it is expected to bind to soil particles or suspended particles. Citronellol is not expected to move through soil. Citronellol is expected to move into air from wet soils or water surfaces. Citronellol is expected to be broken down by microorganisms and may build up in tissues of aquatic organisms. RISK: Moderate skin irritation was observed on human skin exposed to a high dose of citronellol for a short time period. Allergic skin reactions did not occur in human volunteers with repeated skin exposure to citronellol. No other information about potential health effects in humans exposed to citronellol was located. Eye irritation occurred in laboratory animals exposed to citronellol. Severe skin irritation was observed in some laboratory animals exposed to concentrated citronellol. Death occurred in some animals exposed to very high doses on the skin. Death occurred in animals fed extremely high doses in the diet. No effects were observed in laboratory animals repeatedly fed low doses of citronellol. The potential for citronellol to cause infertility, abortions, or birth defects has not been examined in laboratory animals. The potential for citronellol to cause cancer has not been examined in laboratory animals. The potential for citronellol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

We evaluated the effects of rose oil on the peroxisome proliferator-activated receptor (PPAR) and cyclooxygenase-2 (COX-2).Citronellol and geraniol, the major components of rose oil, activated PPAR alpha and gamma, and suppressed LPS-induced COX-2 expression in cell culture assays, although the PPARgamma-dependent suppression of COX-2 promoter activity was evident only with citronellol, indicating that citronellol and geraniol were the active components of rose oil.

Vapor Pressure

0.04 [mmHg]
0.02 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

106-22-9
68916-43-8
26489-01-0
7540-51-4

Metabolism Metabolites

In rabbits this alcohol metabolizes to 7-carboxy-and 7-hydroxymethyl-3-methylocta-6-enoic acids, and these are excreted in the urine.

Associated Chemicals

l-Citronellol; 7540-51-4
d-Citronellol; 1117-61-9

Wikipedia

Citronellol
Cyclopiazonic_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Masking

Methods of Manufacturing

Citronellol is manufactured on a commercial scale by the hydrogenation of nerol and geraniol, which in turn are made either from alpha- or beta-pinene. Hydrogenation of nerol and geraniol over a copper chromite catalyst gives a high yield of citronellol. Fractional distillation of the crude product produces a perfumery-quality citronellol. Geraniol can also be hydrogenated selectively to citronellol, without forming tetrahydrogeraniol, through use of a Raney cobalt catalyst. However, partial hydrogenation using a nickel catalyst does give some tetrahydrogeraniol. The product contains nerol, geraniol, and tetrahydrogeraniol and has odor properties closer to materials derived from citronella oil, and is therefore useful as a perfumery material.
Manufacturing: Woroch et al.; Bain; Webb, United States of America patent 2990422; United States of America patent 3005845; United States of America patent 3028431 (1961, 1961, 1962, all to Glidden); Eschinasi, United States of America patent 30527301962 to Givaudan).
Citronellol may be obtained by reduction of citronellal or geraniol, or by fractional distillation of geranium oil or citronella oil. It may also be prepared synthetically.

General Manufacturing Information

Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
6-Octen-1-ol, 3,7-dimethyl-: ACTIVE
Oils, geranium, sapond.: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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